molecular formula C2H5O4S- B1239090 2-Hydroxyethyl sulfonate

2-Hydroxyethyl sulfonate

Cat. No. B1239090
M. Wt: 125.13 g/mol
InChI Key: FZKPQHFEMFIDNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyethyl sulfonate is a sulfonate ester obtained by formal condensation of one of the hydroxy groups of ethylene glycol with sulfonic acid. It is a sulfonate ester and a primary alcohol. It derives from an ethylene glycol.

Scientific Research Applications

Environmental and Biochemical Interactions

2-Hydroxyethyl sulfonate may play a role in biochemical processes involving sulfotransferase enzymes. These enzymes are crucial in phase II biotransformation reactions in the liver, and their activity can be influenced by various compounds, potentially altering the metabolism of certain chemicals in the body. Studies indicate that some compounds can inhibit the sulfonation process, leading to reduced clearance of particular substances (Wang et al., 2005).

Photocatalytic Degradation

2-Hydroxyethyl sulfonate derivatives, like 2-anthraquinone sulfonate, have demonstrated the capability to generate hydroxyl radicals under specific conditions such as UVA exposure. These radicals are highly reactive and can oxidize pollutants and toxic organic compounds, indicating the potential use of these compounds in environmental remediation and pollution control. The presence of certain chemicals, like cyclohexanol, can significantly enhance this degradation process (Liu & Sun, 2011).

Synthetic Chemistry Applications

In synthetic chemistry, hydroxylamine-O-sulfonate derivatives are used as nucleophilic amination reagents for various chloro-substituted compounds. These reactions can lead to the synthesis of heterocyclic hydroxylamine-O-sulfonates, which in turn can undergo various tandem reactions to form complex heterocyclic structures. This versatile chemistry opens up possibilities for creating novel compounds with potential applications in medicinal chemistry, such as anticancer, antiviral, and antimicrobial agents (Sączewski et al., 2011).

Wastewater Treatment

Aromatic sulfonates, including compounds like 2-hydroxyethyl sulfonate, can be present in industrial wastewater. Innovative materials such as recyclable acrylic ester polymers have been developed for the effective removal of these compounds from wastewater. This indicates the potential of 2-hydroxyethyl sulfonate and its derivatives in improving wastewater treatment processes (Pan et al., 2008).

Nanotechnology and Biomimetics

Modifications of cellulose nanocrystals with sulfonated ligands, similar in structure to 2-hydroxyethyl sulfonate, have been explored for creating biomimetic nanostructures in aqueous media. This research paves the way for utilizing these modified nanocrystals in nanomedicine, particularly for viral inhibition, showcasing the potential of sulfonate derivatives in the field of biotechnology (Zoppe et al., 2015).

properties

Molecular Formula

C2H5O4S-

Molecular Weight

125.13 g/mol

IUPAC Name

2-hydroxyethyl sulfite

InChI

InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)/p-1

InChI Key

FZKPQHFEMFIDNR-UHFFFAOYSA-M

SMILES

C(COS(=O)[O-])O

Canonical SMILES

C(COS(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl sulfonate
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2-Hydroxyethyl sulfonate
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2-Hydroxyethyl sulfonate
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2-Hydroxyethyl sulfonate
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2-Hydroxyethyl sulfonate
Reactant of Route 6
2-Hydroxyethyl sulfonate

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